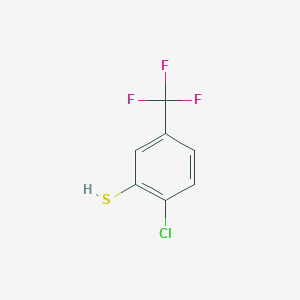
5-azido-1,3-dioxaindane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-1,3-dioxaindane: is a versatile chemical compound with significant potential in various scientific fields. It is characterized by the presence of an azido group attached to a 1,3-dioxaindane structure. This compound is known for its reactivity and is used in various synthetic and research applications.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: One common method is the conversion of alcohols to azides using sodium azide in the presence of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good yields for primary, secondary, and benzyl alcohols.
Industrial Production Methods: Industrial production of 5-azido-1,3-dioxaindane may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 5-Azido-1,3-dioxaindane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Cycloaddition Reactions: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition.
Reduction Reactions: Hydrogen gas and palladium catalysts are typical reagents.
Major Products:
Substitution Reactions: Various substituted 1,3-dioxaindane derivatives.
Cycloaddition Reactions: 1,2,3-triazole derivatives.
Reduction Reactions: Amino-1,3-dioxaindane derivatives.
科学的研究の応用
5-Azido-1,3-dioxaindane has numerous applications in scientific research, including:
作用機序
The mechanism of action of 5-azido-1,3-dioxaindane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations.
類似化合物との比較
5-Azido-1,3-dioxane: Similar structure but with a different ring system.
5-Azido-1,3-dioxolane: Another similar compound with a different ring size.
Azidoindolines: Compounds with an azido group attached to an indoline structure.
Uniqueness: 5-Azido-1,3-dioxaindane is unique due to its specific ring structure and the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry and bioorthogonal labeling makes it particularly valuable in scientific research.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 5-azido-1,3-dioxaindane can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-dioxo-1,3-dioxane", "sodium azide", "sulfuric acid", "acetic anhydride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: 2,4-dioxo-1,3-dioxane is reacted with sodium azide in the presence of sulfuric acid to yield 5-azido-2,4-dioxo-1,3-dioxane.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride in the presence of sodium bicarbonate to yield 5-acetoxy-5-azido-2,4-dioxo-1,3-dioxane.", "Step 3: Finally, the product from step 2 is refluxed in ethanol to yield the desired product, 5-azido-1,3-dioxaindane." ] } | |
CAS番号 |
155268-21-6 |
分子式 |
C7H5N3O2 |
分子量 |
163.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine](/img/structure/B6232469.png)

